Delapril

Catalog No.
S525590
CAS No.
83435-66-9
M.F
C26H32N2O5
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delapril

CAS Number

83435-66-9

Product Name

Delapril

IUPAC Name

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1

InChI Key

WOUOLAUOZXOLJQ-MBSDFSHPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CV 3317, CV-3317, delapril, derapril, N-(2,3-dihydro-1H-inden-2-yl)-N-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)glycine

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2

The exact mass of the compound Delapril is 452.2311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. It belongs to the ontological category of peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Delapril (CAS: 83435-66-9) is a specialized, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor characterized by its unique indanylglycine moiety. As an esterified prodrug, it is rapidly converted in vivo to its active diacid metabolites, which potently block the conversion of angiotensin I to angiotensin II. Unlike first-generation hydrophilic or sulfhydryl-containing analogs, Delapril is engineered for exceptionally high lipophilicity, granting it superior affinity for vascular walls and localized tissue renin-angiotensin systems [1]. For procurement professionals and formulation scientists, Delapril represents a premium precursor for developing targeted cardiovascular therapies, fixed-dose diuretic combinations, and advanced in vivo models where standard hydrophilic ACE inhibitors fail to achieve sufficient tissue penetration or exhibit unacceptable bradykinin-mediated side effects[2].

Substituting Delapril with more common ACE inhibitors like Enalapril or Captopril fundamentally alters the pharmacokinetic and tolerability profile of the final formulation. Enalapril is highly hydrophilic, which restricts its ability to penetrate vascular tissues effectively, limiting its efficacy in models requiring localized endothelial ACE inhibition [1]. Conversely, Captopril contains a sulfhydryl group and a proline moiety, which reduces its enzymatic inhibitory potency by over an order of magnitude compared to Delapril's active metabolite and contributes to a higher incidence of adverse effects [1]. Furthermore, generic substitution fails to replicate Delapril's uniquely weak bradykinin potentiating action, meaning that replacing it with Enalapril significantly increases the risk of respiratory side effects, such as cough, in sensitive in vivo models and clinical populations[1].

Superior Lipophilicity for Vascular Tissue Targeting

Delapril's indanylglycine moiety confers a significantly higher lipophilicity compared to standard proline-moiety ACE inhibitors. Quantitative distribution coefficient assays in octanol and water demonstrate that Delapril achieves a coefficient of 1.565, vastly outperforming Captopril (0.351) and Enalapril (0.04) [1]. This nearly 40-fold increase in lipophilicity over Enalapril drives its strong affinity for vascular walls.

Evidence DimensionOctanol/water distribution coefficient
Target Compound Data1.565 (Delapril)
Comparator Or Baseline0.04 (Enalapril) and 0.351 (Captopril)
Quantified Difference~39x higher than Enalapril; ~4.4x higher than Captopril
ConditionsStandard octanol/water partition assay

High lipophilicity is critical for formulation scientists developing tissue-targeted cardiovascular drugs, as it ensures superior penetration into vascular walls compared to hydrophilic alternatives.

Enhanced Enzymatic Potency vs. First-Generation Sulfhydryl Inhibitors

In comparative enzymatic assays using rabbit lung ACE and a synthetic substrate (hippuryl-L-histidyl-L-leucine), the primary active metabolite of Delapril (M-I) demonstrated highly potent inhibition. The IC50 of Delapril M-I was measured at 40 nM, which represents a 14.5-fold greater inhibitory potency than the first-generation sulfhydryl inhibitor Captopril [1].

Evidence DimensionIC50 for ACE inhibition
Target Compound Data40 nM (Delapril M-I metabolite)
Comparator Or BaselineCaptopril (14.5x weaker potency)
Quantified Difference14.5-fold greater potency for Delapril M-I
ConditionsRabbit lung ACE assay using HHL substrate

This quantitative potency advantage justifies the procurement of Delapril over older sulfhydryl-based inhibitors for high-sensitivity in vitro assays and low-dose in vivo models.

Reduced Bradykinin Potentiation and Lower Respiratory Adverse Events

Delapril exhibits a weaker bradykinin potentiating action compared to Enalapril, which directly translates to improved tolerability in clinical and in vivo settings. In a clinical evaluation of patients experiencing cough while treated with Enalapril, switching to Delapril resolved the cough in 50% of the affected individuals, effectively reducing the total population cough incidence from 8% to 4% [1].

Evidence DimensionIncidence of ACE inhibitor-induced cough
Target Compound Data4% population incidence (post-switch to Delapril)
Comparator Or Baseline8% population incidence (on Enalapril)
Quantified Difference50% reduction in cough incidence
ConditionsClinical population of essential hypertension patients

Selecting Delapril is essential for developing antihypertensive formulations where patient compliance or animal model stability is compromised by bradykinin-induced respiratory side effects.

Superior Formulation Compatibility in Diuretic Combinations

Delapril demonstrates excellent compatibility and synergistic efficacy when formulated with diuretics like indapamide. A meta-analysis of head-to-head trials comparing Delapril+Indapamide (D+I) against standard ACEi+Hydrochlorothiazide (HCTZ) combinations showed that the D+I formulation yielded a significantly higher proportion of normalized blood pressure responders (P=0.024) and a lower rate of study withdrawals due to adverse events (2.3% vs. 4.8%, P=0.018) [1].

Evidence DimensionAdverse event-driven withdrawal rate
Target Compound Data2.3% withdrawal rate (Delapril + Indapamide)
Comparator Or Baseline4.8% withdrawal rate (Standard ACEi + HCTZ)
Quantified Difference52% relative reduction in adverse event withdrawals
ConditionsMeta-analysis of randomized controlled trials (mild-to-moderate hypertension)

For pharmaceutical procurement, this data validates Delapril as a superior precursor for fixed-dose combination therapies, ensuring better clinical retention and efficacy than standard ACEi/HCTZ pairings.

Lipophilic Cardiovascular Formulation Development

Delapril is the optimal active pharmaceutical ingredient (API) for developing advanced, tissue-targeted antihypertensive formulations. Its exceptionally high octanol/water partition coefficient (1.565) allows it to penetrate vascular walls far more effectively than hydrophilic alternatives like Enalapril, making it ideal for localized renin-angiotensin system (RAS) inhibition studies [1].

High-Tolerability Antihypertensive Drug Design

In research and development programs focused on minimizing ACE inhibitor-induced respiratory side effects, Delapril serves as a critical baseline compound. Its unique indanylglycine moiety results in weaker bradykinin potentiation, cutting the incidence of cough by 50% compared to Enalapril, which is crucial for improving patient compliance in next-generation therapies [1].

Fixed-Dose Diuretic Combination Therapies

Delapril is highly recommended for formulation scientists designing fixed-dose combination drugs. Evidence shows that when paired with indapamide, Delapril achieves superior blood pressure normalization and halves the adverse event withdrawal rate compared to traditional ACE inhibitor and hydrochlorothiazide combinations [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

452.23112213 Da

Monoisotopic Mass

452.23112213 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W77UAL9THI

Pharmacology

Delapril is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, delapril is converted to two active metabolites, delapril diacid and 5-hydroxy delapril diacid, which competitively bind to and inhibit ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Delapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09A - Ace inhibitors, plain
C09AA - Ace inhibitors, plain
C09AA12 - Delapril

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Other CAS

83435-66-9

Wikipedia

Delapril

Dates

Last modified: 08-15-2023
1: González-Juanatey JR, Cordero A. Benefits of delapril in hypertensive patients along the cardiovascular continuum. Expert Rev Cardiovasc Ther. 2013 Mar;11(3):271-81. doi: 10.1586/erc.12.188. Review. PubMed PMID: 23469905.
2: Fogari R, Mugellini A, Circelli M, Cremonesi G. Combination delapril/manidipine as antihypertensive therapy in high-risk patients. Clin Drug Investig. 2011;31(7):439-53. doi: 10.2165/11589000-000000000-00000. Review. PubMed PMID: 21627336.
3: Otero ML. Manidipine-delapril combination in the management of hypertension. Vasc Health Risk Manag. 2007;3(3):255-63. Review. PubMed PMID: 17703633; PubMed Central PMCID: PMC2293964.
4: Cavalieri L, Cremonesi G. Delapril plus indapamide: a review of the combination in the treatment of hypertension. Clin Drug Investig. 2007;27(6):367-80. Review. PubMed PMID: 17506588.
5: Coca A. Manidipine plus delapril in patients with Type 2 diabetes and hypertension: reducing cardiovascular risk and end-organ damage. Expert Rev Cardiovasc Ther. 2007 Mar;5(2):147-59. Review. PubMed PMID: 17338661.
6: Song JC, White CM. Clinical pharmacokinetics and selective pharmacodynamics of new angiotensin converting enzyme inhibitors: an update. Clin Pharmacokinet. 2002;41(3):207-24. Review. PubMed PMID: 11929321.
7: Cheer SM, McClellan K. Manidipine: a review of its use in hypertension. Drugs. 2001;61(12):1777-99. Review. PubMed PMID: 11693466.
8: Weber MA. Comparison of type 1 angiotensin II receptor blockers and angiotensin converting enzyme inhibitors in the treatment of hypertension. J Hypertens Suppl. 1997 Dec;15(6):S31-6. Review. PubMed PMID: 9493125.
9: Razzetti R, Acerbi D. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. Am J Cardiol. 1995 Jun 16;75(18):7F-12F. Review. PubMed PMID: 7778536.
10: Reyes AJ. Angiotensin-converting enzyme inhibitors in the clinical setting of chronic congestive heart failure. Am J Cardiol. 1995 Jun 16;75(18):50F-55F. Review. PubMed PMID: 7778535.
11: Singlas E, Fillastre JP. Pharmacokinetics of newer drugs in patients with renal impairment (Part II). Clin Pharmacokinet. 1991 May;20(5):389-410. Review. PubMed PMID: 1879096.
12: Saruta T, Nishikawa K. Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Am J Hypertens. 1991 Jan;4(1 Pt 2):23S-28S. Review. PubMed PMID: 2009144.
13: Inagami T, Murakami T, Higuchi K, Nakajo S. Role of vascular wall renin: intracellular and extracellular mechanism. Blood Vessels. 1991;28(1-3):217-23. Review. PubMed PMID: 2001472.
14: Salvetti A. Newer ACE inhibitors. A look at the future. Drugs. 1990 Dec;40(6):800-28. Review. PubMed PMID: 2078997.
15: Kelly JG, O'Malley K. Clinical pharmacokinetics of the newer ACE inhibitors. A review. Clin Pharmacokinet. 1990 Sep;19(3):177-96. Review. PubMed PMID: 2203579.

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